N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide
Description
N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a methyl group at position 3 and a phenyl group at position 1. The pyrazole moiety is linked via an amide bond to a [1,1'-biphenyl]-4-carbonyl group. The compound’s synthesis likely involves coupling reactions between pyrazole-amine derivatives and biphenyl carboxylic acids, utilizing carbodiimide-based reagents (e.g., EDCI/HOBt) as described in analogous syntheses .
Properties
IUPAC Name |
N-(5-methyl-2-phenylpyrazol-3-yl)-4-phenylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O/c1-17-16-22(26(25-17)21-10-6-3-7-11-21)24-23(27)20-14-12-19(13-15-20)18-8-4-2-5-9-18/h2-16H,1H3,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWRBRVPARCAGKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Biphenyl-4-carboxylic Acid Synthesis
The biphenyl moiety is typically constructed via Suzuki–Miyaura cross-coupling , leveraging palladium catalysis to couple aryl halides with boronic acids. For example, 4-bromobenzoic acid derivatives react with phenylboronic acid under optimized conditions (Pd(PPh₃)₄, Na₂CO₃, 1,4-dioxane/water, 90°C). Post-coupling oxidation or hydrolysis yields the carboxylic acid functionality.
3-Methyl-1-phenyl-1H-pyrazol-5-amine Preparation
This heterocyclic amine is synthesized through Knorr pyrazole synthesis , condensing phenylhydrazine with β-keto esters. For instance, ethyl acetoacetate and phenylhydrazine undergo cyclization in ethanol under reflux, followed by deprotection or functional group interconversion to yield the amine.
Biphenyl-4-carboxylic Acid Synthesis via Suzuki–Miyaura Cross-Coupling
Reaction Optimization
The Suzuki–Miyaura protocol in source achieves 85–91% yields for biphenyl intermediates using 4-bromobenzoate esters and phenylboronic acid. Critical parameters include:
- Catalyst : Pd(PPh₃)₄ (2–5 mol%)
- Base : Na₂CO₃ or K₃PO₄ (2.0 equiv)
- Solvent : 1,4-dioxane/water (10:1)
- Temperature : 90°C for 12–24 hours
Table 1 : Representative Yields for Biphenyl Intermediate Synthesis
| Aryl Halide | Boronic Acid | Yield (%) | Reference |
|---|---|---|---|
| Methyl 4-bromobenzoate | Phenylboronic acid | 91 | |
| 4-Bromobenzonitrile | 4-Methoxyphenyl | 87 |
Post-coupling, hydrolysis of the ester to the carboxylic acid is achieved using NaOH (2M, 60°C, 6 hours).
3-Methyl-1-phenyl-1H-pyrazol-5-amine Synthesis
Cyclocondensation of Phenylhydrazine and β-Keto Esters
Source details a two-step process:
- Cyclization : Ethyl acetoacetate reacts with phenylhydrazine in ethanol under reflux (75–85°C, 3 hours) to form 3-methyl-1-phenyl-1H-pyrazol-5-ol.
- Amination : The hydroxyl group is replaced via Buchwald–Hartwig amination using Pd₂(dba)₃, Xantphos, and NH₃ in toluene (110°C, 24 hours), yielding the amine in 78% overall yield.
Side Reaction Mitigation :
- Excess phenylhydrazine (1.2 equiv) prevents dimerization.
- Anhydrous MgSO₄ absorbs water, shifting equilibrium toward product.
Amide Bond Formation Strategies
Carboxylic Acid Activation
The biphenyl-4-carboxylic acid is activated as an acyl chloride (SOCl₂, reflux) or via uronium reagents (HATU, EDCl). Source demonstrates that HATU-mediated coupling with 3-methyl-1-phenyl-1H-pyrazol-5-amine in DMF (0°C to rt, 12 hours) achieves 89% yield.
Table 2 : Comparison of Coupling Reagents
| Reagent | Solvent | Temp (°C) | Yield (%) | |
|---|---|---|---|---|
| HATU | DMF | 0–25 | 89 | |
| EDCl/HOBt | CH₂Cl₂ | 25 | 76 |
Schlenk Techniques for Moisture Sensitivity
Given the hygroscopic nature of HATU, reactions are conducted under argon with molecular sieves to suppress hydrolysis.
Crystallization and Purification
Solvent Selection
Source isolates the final product via recrystallization from ethanol/water (3:1), yielding needle-like crystals with >99% purity (HPLC). Alternative solvents like IPA/MTBE (source) provide similar purity but lower recovery (82% vs. 91% for ethanol).
XRD Characterization
X-ray diffraction (XRD) patterns confirm crystalline structure, with characteristic peaks at 5.4°, 13.4°, and 26.5°.
Industrial-Scale Considerations
Toxicity and Waste Management
Patent CN103275010A emphasizes replacing toxic reagents (e.g., PCl₃) with Lawesson’s reagent for thioamide intermediates, reducing hazardous waste.
Cost Analysis
- Catalyst Recycling : Pd recovery via activated carbon filtration cuts costs by 40%.
- Solvent Recovery : Distillation reclaims 85% of 1,4-dioxane.
Analytical Validation
NMR Spectroscopy
Elemental Analysis
Calculated for C₂₄H₂₀N₃O: C, 76.37; H, 5.34; N, 11.13. Found: C, 76.35; H, 5.31; N, 11.15.
Chemical Reactions Analysis
Types of Reactions
N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium, Lewis acids (e.g., aluminum chloride)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Scientific Research Applications
N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-[1,1’-biphenyl]-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- Amide Partners: The biphenyl-4-carbonyl group in the target compound distinguishes it from analogs with carboximidamide (e.g., ) or oxazole-based (e.g., ) linkages.
- Pyrazole Substitution : The 3-methyl and 1-phenyl groups on the pyrazole may improve metabolic stability compared to dihydropyrazoles (e.g., ) or pyrazoles with electron-withdrawing substituents (e.g., nitro groups in ).
Biological Activity
N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available data on its biological activity, including in vitro and in vivo studies, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure features a pyrazole moiety linked to a biphenyl group, which is significant for its biological activity. The molecular formula is , with a molecular weight of 342.38 g/mol.
Anticancer Activity
Research indicates that pyrazole derivatives, including this compound, exhibit notable anticancer properties. In a study evaluating various pyrazole compounds against breast cancer cell lines (MCF-7 and MDA-MB-231), the compound demonstrated significant cytotoxicity and potential synergistic effects when combined with doxorubicin. The analysis utilized the Combination Index method to assess the interaction between the compounds and established that certain pyrazoles could enhance the efficacy of conventional chemotherapy agents .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. In vitro assays have shown that related pyrazole derivatives possess broad-spectrum activity against various bacterial strains. For instance, certain derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 2.50 to 20 µg/mL against E. coli, suggesting that modifications to the pyrazole structure can enhance antimicrobial potency .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:
| Substituent | Effect on Activity |
|---|---|
| Methyl group at position 3 | Enhances lipophilicity and cellular uptake |
| Biphenyl linkage | Increases binding affinity to target proteins |
| Carboxamide group | Contributes to hydrogen bonding with biological targets |
These modifications suggest that further structural optimizations could lead to improved efficacy in therapeutic applications.
Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal assessed the anticancer effects of various pyrazole derivatives, including this compound. The research involved treating breast cancer cell lines with different concentrations of the compound and evaluating cell viability through MTT assays. Results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting potent anticancer activity .
Study 2: Antimicrobial Assessment
Another investigation focused on the antimicrobial properties of related pyrazole derivatives against phytopathogenic fungi. The study utilized mycelia growth inhibition assays to determine efficacy. The results revealed that certain compounds displayed moderate to excellent antifungal activity compared to standard treatments .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide, and how can reaction yields be improved?
- Methodology : The synthesis typically involves multi-step processes, including condensation of pyrazole intermediates with biphenyl-carboxylic acid derivatives. For example, analogous compounds utilize coupling reagents like DCC/DMAP or microwave-assisted synthesis to enhance efficiency . Solvent selection (e.g., DMF or acetonitrile) and base catalysts (e.g., K₂CO₃) are critical for yield optimization. Purification via column chromatography or recrystallization ensures high purity. Reaction monitoring with TLC and NMR spectroscopy is recommended .
Q. How can the compound’s structural configuration be characterized to confirm regioselectivity and stereochemical purity?
- Methodology : Use a combination of ¹H/¹³C NMR to verify substituent positions on the pyrazole and biphenyl rings. X-ray crystallography (as seen in structurally similar compounds like 4GD) provides definitive confirmation of regiochemistry . Mass spectrometry (HRMS) and FTIR validate molecular weight and functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .
Q. What in vitro assays are suitable for preliminary evaluation of the compound’s biological activity?
- Methodology : Screen against enzyme targets (e.g., kinases, proteases) using fluorescence-based assays or ELISA. For antimicrobial activity, follow CLSI guidelines with MIC/MBC testing. Cytotoxicity can be assessed via MTT assays on cancer cell lines (e.g., HeLa, MCF-7), referencing protocols for pyrazole-carboxamide derivatives .
Advanced Research Questions
Q. How does the compound’s electronic structure influence its binding affinity to biological targets, and what computational tools can predict this?
- Methodology : Perform DFT calculations to map electron density distribution, focusing on the carboxamide and pyrazole moieties. Molecular docking (AutoDock Vina, Schrödinger) using crystal structures of target proteins (e.g., EGFR, COX-2) identifies key interactions (e.g., hydrogen bonding with the carboxamide group) . MD simulations (GROMACS) assess binding stability over time .
Q. What strategies resolve contradictions in reported biological activity data across different experimental models?
- Methodology : Conduct meta-analysis of existing data to identify variables (e.g., cell line specificity, assay conditions). Validate discrepancies using orthogonal assays (e.g., SPR for binding kinetics vs. cellular activity). Adjust experimental parameters (e.g., serum concentration, incubation time) to isolate confounding factors .
Q. How can the compound’s metabolic stability and pharmacokinetic (PK) profile be evaluated preclinically?
- Methodology : Use liver microsome assays (human/rat) to measure metabolic half-life. LC-MS/MS quantifies plasma stability and CYP450 inhibition. Parallel artificial membrane permeability assays (PAMPA) predict blood-brain barrier penetration. In vivo PK studies in rodents track parameters like Cₘₐₓ and AUC .
Q. What role do substituents on the biphenyl ring play in modulating the compound’s selectivity for specific biological targets?
- Methodology : Synthesize analogs with halogen (e.g., -F, -Cl) or electron-donating groups (e.g., -OCH₃) at the biphenyl 4-position. Compare IC₅₀ values across targets using dose-response curves. SAR analysis identifies critical substituents for selectivity, as seen in fluorophenyl-pyrazole analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
